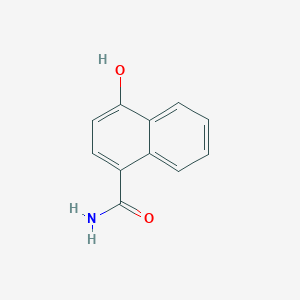

4-Hydroxynaphthalene-1-carboxamide

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxynaphthalene-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c12-11(14)9-5-6-10(13)8-4-2-1-3-7(8)9/h1-6,13H,(H2,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRSVTWYELDAUTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Preparation of 4 Hydroxynaphthalene 1 Carboxamide

Established Synthetic Pathways for 4-Hydroxynaphthalene-1-carboxamide

Established methods for the synthesis of 4-Hydroxynaphthalene-1-carboxamide primarily revolve around the formation of an amide linkage from a carboxylic acid precursor. These pathways are well-documented and widely employed in both academic and industrial research.

Amidation Reactions of 4-Hydroxy-1-naphthoic Acid Precursors

The most direct and conventional method for preparing 4-Hydroxynaphthalene-1-carboxamide involves the amidation of 4-hydroxy-1-naphthoic acid or its activated derivatives. This process typically involves the reaction of the carboxylic acid with an amine in the presence of a coupling agent or after conversion to a more reactive species like an acyl chloride.

The general reaction scheme involves the activation of the carboxyl group of 4-hydroxy-1-naphthoic acid, followed by nucleophilic attack by an amine. A common strategy is the use of coupling reagents that facilitate amide bond formation under mild conditions. nih.gov A convenient protocol for the amidation of functionalized carboxylic acids with anilines involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 4-dimethylaminopyridine (B28879) (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov While specific examples for 4-hydroxy-1-naphthoic acid are not extensively detailed in the provided literature, the general applicability of this method to aromatic carboxylic acids suggests its utility for the target compound.

For instance, a general procedure for the amidation of a carboxylic acid using EDC and HOBt involves dissolving the acid in a suitable solvent like dimethylformamide (DMF), followed by the addition of EDC, HOBt, and the desired amine. orgsyn.org The reaction is typically stirred at room temperature until completion. The table below summarizes typical conditions for amidation reactions of aromatic carboxylic acids, which can be adapted for 4-hydroxy-1-naphthoic acid.

| Carboxylic Acid Precursor | Amine | Coupling System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aromatic Carboxylic Acid | Aniline (B41778) Derivative | EDC, DMAP, HOBt (cat.) | Acetonitrile (B52724) | 23 | 72 | nih.gov |

| Aromatic Carboxylic Acid | Aniline Derivative | EDC, HOBt | Dichloromethane | 23 | Trace | nih.gov |

| General Carboxylic Acid | General Amine | EDC-HCl, NH4Cl, HOBt | DMF | 0 | - | orgsyn.org |

This table presents generalized conditions for the amidation of aromatic carboxylic acids, which are expected to be applicable to 4-hydroxy-1-naphthoic acid.

Microwave-Assisted Synthesis Protocols for Enhanced Efficiency

To improve reaction times and yields, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly reduced reaction times and improved efficiency compared to conventional heating methods. rsc.orgmit.edu

The synthesis of N-substituted 1-hydroxynaphthalene-2-carboxanilides has been successfully achieved using microwave irradiation. In this procedure, 1-hydroxy-2-naphthoic acid was condensed with various ring-substituted anilines in the presence of phosphorus trichloride (B1173362) in chlorobenzene (B131634) under microwave conditions (120–130 °C, 500 W, 50 minutes), affording the desired products in high yields (over 70% in most cases). researchgate.net A similar approach can be envisioned for the synthesis of 4-Hydroxynaphthalene-1-carboxamide from 4-hydroxy-1-naphthoic acid.

Microwave-assisted amidation reactions can also be performed under solvent-free conditions, further enhancing the green credentials of the synthesis. rsc.org The table below illustrates the significant rate enhancement achieved with microwave-assisted synthesis compared to conventional heating for a related reaction.

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Heating (Reflux) | 6 hours | Lower | ukm.my |

| Microwave Irradiation | 5 minutes | Higher | ukm.my |

This table compares conventional and microwave-assisted synthesis for a thiourea (B124793) derivative, highlighting the general efficiency of microwave protocols.

Advanced Synthetic Approaches and Process Optimization

Beyond established methods, ongoing research focuses on developing more sophisticated and optimized synthetic strategies. These include gaining deeper mechanistic understanding, employing continuous manufacturing technologies, and utilizing multicomponent reactions for rapid analog generation.

Mechanistic Insights into Coupling Reagents and Catalyst Systems (e.g., EDCl/HOBt)

The EDC/HOBt coupling system is widely used for amide bond formation due to its efficiency and ability to suppress side reactions. The reaction mechanism involves several key steps. Initially, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. nih.govresearchgate.net This intermediate is prone to racemization if the carboxylic acid is chiral. HOBt plays a crucial role by reacting with the O-acylisourea to form an HOBt-ester. This ester is less reactive than the O-acylisourea but more stable and less susceptible to racemization. nih.gov The subsequent nucleophilic attack by the amine on the HOBt-ester yields the desired amide and regenerates HOBt, which can then participate in another catalytic cycle. researchgate.net The addition of a base like N,N-diisopropylethylamine (DIPEA) is often necessary to deprotonate the amine, increasing its nucleophilicity. nih.gov The presence of DMAP can further enhance the reaction rate by acting as an acyl transfer agent, forming a highly reactive acyliminium ion intermediate. nih.gov

Understanding these mechanistic details allows for the rational optimization of reaction conditions, such as solvent choice, temperature, and stoichiometry of reagents, to maximize the yield and purity of 4-Hydroxynaphthalene-1-carboxamide.

Continuous Flow Reactor Systems for Scalable Production

For the large-scale synthesis of chemical compounds, continuous flow chemistry offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and process control. rsc.orgmdpi.com The synthesis of amides in continuous flow reactors has been demonstrated using various methodologies. thieme-connect.de

A typical continuous flow setup consists of pumps that deliver solutions of the reactants through a heated or cooled reactor coil. researchgate.net The residence time in the reactor, which is a critical parameter, is controlled by the flow rate and the reactor volume. For the synthesis of N-aryl amides, a continuous flow process could involve pumping a solution of 4-hydroxy-1-naphthoic acid and a coupling agent through one line, and a solution of the amine through another line, with the two streams meeting in a T-mixer before entering the reactor coil.

While specific continuous flow protocols for 4-Hydroxynaphthalene-1-carboxamide are not detailed in the provided literature, the general principles and setups described for other amide syntheses are directly applicable. For example, a continuous flow system utilizing a packed-bed reactor with an immobilized catalyst or reagent can also be envisioned for a more sustainable and efficient production process.

| Flow System Component | Function | Reference |

| Syringe or HPLC Pumps | Deliver precise flow rates of reactant solutions. | researchgate.netmdpi.com |

| T-Mixer | Combines reactant streams before entering the reactor. | mdpi.com |

| Reactor Coil (e.g., PFA, SS) | Provides the reaction zone with controlled temperature. | researchgate.net |

| Back Pressure Regulator | Maintains pressure in the system to keep solvents in the liquid phase above their boiling points. | researchgate.net |

This table outlines the basic components of a continuous flow reactor setup applicable to amide synthesis.

Multicomponent Reaction Strategies for Analog Development

Multicomponent reactions (MCRs) are powerful tools in drug discovery and development, as they allow for the rapid synthesis of diverse libraries of compounds from simple starting materials in a single step. The Ugi four-component reaction (Ugi-4CR) is a prominent example of an MCR that is widely used for the synthesis of α-acylamino carboxamide derivatives. nih.govtcichemicals.comnih.gov

An Ugi reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. To generate analogs of 4-Hydroxynaphthalene-1-carboxamide, one could envision using 4-hydroxy-1-naphthaldehyde (B1296455) as the aldehyde component. nih.gov In a hypothetical Ugi reaction, 4-hydroxy-1-naphthaldehyde could be reacted with an amine, an isocyanide, and a carboxylic acid to produce a diverse range of 4-hydroxynaphthalene derivatives with a modified carboxamide moiety. This approach would allow for the systematic exploration of the chemical space around the core scaffold to identify compounds with desired properties.

Another multicomponent approach for the synthesis of amidoalkyl naphthol derivatives involves the reaction of a dihydroxynaphthalene, a benzamide, and various substituted benzaldehydes under solvent-free conditions, catalyzed by boric acid. This strategy could potentially be adapted to generate analogs of 4-Hydroxynaphthalene-1-carboxamide.

Spectroscopic and Analytical Characterization Techniques for 4 Hydroxynaphthalene 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a cornerstone for determining the molecular structure of 4-Hydroxynaphthalene-1-carboxamide by providing detailed information about the chemical environment of individual protons and carbon atoms.

Proton (1H) NMR Spectral Assignment and Interpretation

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the various hydrogen atoms within the 4-Hydroxynaphthalene-1-carboxamide molecule. The chemical shifts (δ) of the protons are influenced by their local electronic environment. In a typical ¹H NMR spectrum, the aromatic protons of the naphthalene (B1677914) ring system are expected to appear in the downfield region, generally between δ 7.2 and 8.5 ppm. The exact positions and splitting patterns of these signals provide crucial information about their relative positions on the naphthalene core.

The protons of the carboxamide group (-CONH₂) typically present as a broad signal in the region of δ 5.0–7.0 ppm. The broadness of this signal is often due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. The hydroxyl (-OH) proton also gives rise to a signal whose chemical shift can vary depending on the solvent and concentration, but it is typically observed as a singlet.

Table 1: Predicted ¹H NMR Spectral Data for 4-Hydroxynaphthalene-1-carboxamide

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.2 - 8.5 | Multiplet |

| Amide-H (NH₂) | 5.0 - 7.0 | Broad Singlet |

| Hydroxyl-H (OH) | Variable | Singlet |

This table is based on general chemical shift ranges for similar functional groups and may vary based on experimental conditions.

Carbon-13 (13C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in 4-Hydroxynaphthalene-1-carboxamide gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the carboxamide group is characteristically found in the downfield region of the spectrum, typically around 170-175 ppm. The aromatic carbons of the naphthalene ring appear in the range of approximately 120-140 ppm. The carbon atom attached to the hydroxyl group (C-4) is expected to be shifted downfield compared to other aromatic carbons due to the electron-withdrawing effect of the oxygen atom.

Table 2: Predicted ¹³C NMR Spectral Data for 4-Hydroxynaphthalene-1-carboxamide

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | 170 - 175 |

| Aromatic C-4 (C-OH) | Downfield-shifted aromatic region |

| Aromatic Carbons | 120 - 140 |

| Aromatic C-1 (C-CONH₂) | Aromatic region |

This table is based on general chemical shift ranges for similar functional groups and may vary based on experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Confirmation

To definitively establish the connectivity of atoms within the 4-Hydroxynaphthalene-1-carboxamide molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for confirming the positions of substituents on the naphthalene ring by identifying adjacent protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments show correlations between protons and the carbon atoms to which they are directly attached (one-bond C-H correlations). sdsu.edu This allows for the unambiguous assignment of protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range connectivity, showing correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly useful for identifying quaternary (non-protonated) carbons and for confirming the placement of the carboxamide and hydroxyl groups by observing correlations between the amide or hydroxyl protons and the carbons of the naphthalene ring.

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar molecules like 4-Hydroxynaphthalene-1-carboxamide. In positive ion mode, ESI-MS would be expected to detect the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₉NO₂, the molecular weight is 187.19 g/mol . Therefore, the ESI-MS spectrum would show a prominent peak at a mass-to-charge ratio (m/z) of 188.19. Fragmentation patterns observed in tandem MS (MS/MS) experiments can provide further structural information, such as the characteristic loss of the carboxamide group (a mass of 44) or the hydroxyl group (a mass of 17).

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, which allows for the determination of the elemental composition of the molecule. By comparing the experimentally measured exact mass with the calculated exact mass for the proposed formula (C₁₁H₉NO₂), the molecular formula can be confirmed with a high degree of confidence. This is crucial for distinguishing 4-Hydroxynaphthalene-1-carboxamide from any potential isomers that would have the same nominal mass but a different elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, a unique spectrum is generated that reflects the compound's structural features. For 4-Hydroxynaphthalene-1-carboxamide, the IR spectrum is characterized by absorption bands corresponding to its hydroxyl, carboxamide, and aromatic naphthalene components.

Characteristic Vibrational Frequencies of Hydroxyl and Carboxamide Groups

The key functional groups of 4-Hydroxynaphthalene-1-carboxamide have distinct vibrational frequencies. The hydroxyl (-OH) group typically exhibits a broad absorption band due to hydrogen bonding. masterorganicchemistry.com The carboxamide group (-CONH₂) gives rise to several characteristic peaks, including a strong carbonyl (C=O) stretch and N-H stretching vibrations. The aromatic ring also shows specific C-H and C-C stretching and bending vibrations. vscht.cz

Table 1: Characteristic IR Absorption Frequencies for 4-Hydroxynaphthalene-1-carboxamide

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| Hydroxyl (O-H) | Stretching (H-bonded) | 3400 - 3200 | Broad, rounded |

| Carboxamide (N-H) | Stretching | 3500 - 3300 | Two sharp bands (primary amide) |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Sharp peaks |

| Carboxamide (C=O) | Stretching | 1680 - 1650 | Strong, sharp |

| Aromatic (C=C) | Ring Stretching | 1600 - 1450 | Multiple sharp bands |

| Hydroxyl (O-H) | Bending | ~1410-1310 | Medium |

| Carboxamide (N-H) | Bending | ~1640-1550 | Medium |

The region below 1500 cm⁻¹ is known as the fingerprint region, containing complex vibrations that are unique to the molecule, further helping in its identification. msu.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π-π* transitions in conjugated systems like the naphthalene ring of 4-Hydroxynaphthalene-1-carboxamide. researchgate.net The presence of the hydroxyl and carboxamide groups as substituents on the naphthalene ring can influence the wavelength of maximum absorption (λmax). nih.gov Theoretical and experimental studies on similar naphthalene derivatives, such as 4-Hydroxy-1-Naphthaldehyde (B1296455), show absorption maxima in the UV-Vis range, for instance, at 315 nm and 359 nm. researchgate.net The absorption spectra of naphthalene derivatives are typically studied in various solvents to observe any solvatochromic shifts. researchgate.netresearchgate.net

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy serves as a complementary technique to IR spectroscopy, providing information about molecular vibrations. It is particularly useful for observing non-polar bonds and symmetric vibrations, offering a detailed vibrational fingerprint of the compound. researchgate.net For naphthalene and its derivatives, Raman spectra show characteristic bands for the aromatic ring system. chemicalbook.comcapes.gov.br Studies on similar molecules like 1-naphthol (B170400) reveal strong peaks corresponding to C-C and C-O stretching vibrations. researchgate.net The Raman spectrum of 4-Hydroxynaphthalene-1-carboxamide would be expected to show intense bands related to the naphthalene ring vibrations and additional signals influenced by the hydroxyl and carboxamide substituents. nih.gov

Table 2: Predicted Key Raman Shifts for Naphthalene Derivatives

| Vibration | Approximate Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|

| Ring C-C Stretching | 1375 - 1390 | 1-Naphthol, 2-Naphthol researchgate.net |

| C-O Stretching | 1375 - 1390 | 1-Naphthol, 2-Naphthol researchgate.net |

| Ring Breathing Modes | 700 - 800 | Naphthalene chemicalbook.com |

| C-H Bending | 1100 - 1250 | 1-Naphthol researchgate.net |

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, oxygen) in a compound. This experimental data is then compared with the theoretical values calculated from the compound's molecular formula to verify its stoichiometry and purity. For 4-Hydroxynaphthalene-1-carboxamide, the molecular formula is C₁₁H₉NO₂.

Table 3: Elemental Composition of 4-Hydroxynaphthalene-1-carboxamide

| Element | Symbol | Atomic Mass (g/mol) | Number of Atoms | Theoretical Mass % |

|---|---|---|---|---|

| Carbon | C | 12.011 | 11 | 70.58% |

| Hydrogen | H | 1.008 | 9 | 4.84% |

| Nitrogen | N | 14.007 | 1 | 7.48% |

| Oxygen | O | 15.999 | 2 | 17.09% |

| Total | 100.00% |

Molecular Weight: 187.19 g/mol

The close correlation between experimental and theoretical percentages confirms the chemical formula of the synthesized compound.

Chromatographic Techniques for Purity Assessment (e.g., HPLC, GC)

Chromatographic methods are paramount for separating components in a mixture and assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common techniques employed.

High-Performance Liquid Chromatography (HPLC) is well-suited for analyzing polar, non-volatile compounds like 4-Hydroxynaphthalene-1-carboxamide. A typical method involves:

Mode: Reverse-phase (RP-HPLC). sielc.comsielc.com

Stationary Phase: A C18 column is commonly used. nih.gov

Mobile Phase: A mixture of acetonitrile (B52724) and water, often with a small amount of acid (e.g., formic or phosphoric acid) to improve peak shape. sielc.comnih.gov

Detection: UV or fluorescence detection, as naphthalene derivatives are chromophoric and often fluorescent. nih.gov

This method allows for the quantification of the main compound and the detection of any impurities. nih.gov

Gas Chromatography (GC) can also be used, but it is better suited for volatile and thermally stable compounds. acs.org Due to the polar hydroxyl and carboxamide groups, 4-Hydroxynaphthalene-1-carboxamide has low volatility. Therefore, a derivatization step, such as silylation, is typically required to convert the polar N-H and O-H groups into less polar and more volatile silyl (B83357) ethers and amides before GC analysis. uzh.ch GC is often coupled with Mass Spectrometry (GC-MS) for definitive identification of the main peak and any impurities. nih.govresearchgate.net

Table 4: Typical Chromatographic Conditions for Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Derivatization | Detection |

|---|---|---|---|---|

| HPLC | C18 (Reverse Phase) | Acetonitrile/Water Gradient | Not required | UV/Fluorescence nih.gov |

| GC | Fused silica (B1680970) capillary (e.g., SE-54) ysu.edu | Helium or Nitrogen | Required (e.g., Silylation) uzh.ch | Flame Ionization (FID) or Mass Spectrometry (MS) nih.gov |

Chemical Reactivity and Transformative Organic Chemistry of 4 Hydroxynaphthalene 1 Carboxamide

Reactivity Profiles of the Hydroxyl Functional Group

The hydroxyl group, an electron-donating substituent on the aromatic naphthalene (B1677914) core, significantly influences the molecule's reactivity. Its presence activates the ring towards electrophilic substitution and provides a site for various functional group interconversions.

Oxidative Transformations (e.g., to quinone derivatives)

The hydroxyl group of 4-Hydroxynaphthalene-1-carboxamide can be oxidized to generate quinone derivatives. This transformation is a common reaction for hydroxyl-substituted aromatic compounds. The oxidation process involves the removal of two hydrogen atoms (one from the hydroxyl group and one from the aromatic ring) and the formation of two carbonyl groups, resulting in a conjugated dione (B5365651) system.

The reaction can be carried out using various oxidizing agents. For instance, Fremy's salt (potassium nitrosodisulfonate) is known to oxidize aniline (B41778) derivatives to quinones and can sometimes lead to the direct formation of hydroxyquinones. mdpi.com Electrochemical methods have also been employed to oxidize hydroxyamines to hydroxyquinone derivatives. mdpi.com

| Reactant | Reagent(s) | Product |

| 4-Hydroxynaphthalene-1-carboxamide | Oxidizing Agent (e.g., Fremy's Salt) | Naphthoquinone derivative |

This table illustrates a general oxidative transformation and specific reagents may vary.

Nucleophilic Substitution Reactions at the Hydroxyl Moiety

While the hydroxyl group itself is a poor leaving group, it can be converted into a better leaving group to facilitate nucleophilic substitution. libretexts.org This typically involves protonation of the hydroxyl group under acidic conditions to form a water molecule, which is a much better leaving group. However, direct substitution at the aromatic ring is generally challenging.

In the context of halogenoalkanes, hydroxide (B78521) ions act as nucleophiles, substituting a halogen atom to form an alcohol. youtube.comchemguide.co.uk Conversely, for a molecule like 4-Hydroxynaphthalene-1-carboxamide, the hydroxyl group would need to be modified to undergo substitution by a nucleophile.

Esterification and Etherification Reactions

The hydroxyl group of 4-Hydroxynaphthalene-1-carboxamide can readily undergo esterification and etherification reactions.

Esterification: This reaction involves the treatment of the hydroxyl group with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. Acid catalysis is often required to increase the electrophilic character of the carboxyl carbon, facilitating the attack by the nucleophilic oxygen of the hydroxyl group. libretexts.org

Etherification: This process involves the formation of an ether linkage. A common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated with a strong base to form an alkoxide ion. This alkoxide then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form the ether.

| Reaction Type | Reactant(s) | Conditions | Product |

| Esterification | 4-Hydroxynaphthalene-1-carboxamide, Carboxylic Acid/Derivative | Acid Catalyst | Ester derivative |

| Etherification | 4-Hydroxynaphthalene-1-carboxamide, Alkyl Halide | Base | Ether derivative |

This table provides a general overview of esterification and etherification reactions.

Reactivity Profiles of the Carboxamide Functional Group

The carboxamide group is a robust functional group, but it can undergo several important transformations.

Reductive Transformations (e.g., to amine derivatives)

The carboxamide group can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH4) is typically required for this transformation. libretexts.org This reaction converts the carbonyl group (C=O) of the amide into a methylene (B1212753) group (CH2), resulting in the formation of a primary amine. This reduction is a valuable synthetic tool for converting carboxylic acids and their derivatives into amines with the same number of carbon atoms. libretexts.org

| Reactant | Reagent(s) | Product |

| 4-Hydroxynaphthalene-1-carboxamide | Lithium Aluminum Hydride (LiAlH4) | 4-(aminomethyl)naphthalen-1-ol |

This table shows a specific reductive transformation.

Amide Bond Modifications and Derivatizations

The amide bond itself can be a site for various modifications. The fundamental principle of amide coupling involves the reaction of an activated carboxylic acid with an amine. researchgate.net While 4-Hydroxynaphthalene-1-carboxamide is already an amide, its nitrogen atom can potentially participate in further reactions under specific conditions, although this is less common than reactions at the carbonyl carbon.

More frequently, the entire carboxamide group can be replaced or modified. For instance, amides can be hydrolyzed back to carboxylic acids under acidic or basic conditions. Additionally, the amide functionality can be a precursor for the synthesis of other nitrogen-containing heterocycles. The strategic replacement of an amide bond with a bioisostere, such as a 1,2,3-triazole, is a common strategy in medicinal chemistry to improve pharmacokinetic properties. nih.gov

Hydrolysis and Stability Studies of the Carboxamide Group

The carboxamide functional group is a cornerstone of many biologically and industrially significant molecules. Its stability, particularly against hydrolysis, is a critical parameter influencing the compound's persistence and synthetic utility. The hydrolysis of the carboxamide in 4-Hydroxynaphthalene-1-carboxamide involves the cleavage of the amide bond to yield 4-Hydroxynaphthalene-1-carboxylic acid and ammonia (B1221849).

Research Findings:

Studies on related aromatic amides and carbamates indicate that the carboxamide group's stability is highly dependent on pH and temperature. While generally stable under neutral conditions, its hydrolysis is significantly accelerated in both acidic and, particularly, alkaline environments. For instance, the related ester-containing compound carbaryl (B1668338) is known to undergo rapid hydrolysis under alkaline conditions to produce 1-naphthol (B170400). researchgate.net This suggests a similar susceptibility for 4-Hydroxynaphthalene-1-carboxamide.

The mechanism in an alkaline medium typically involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate which then collapses, expelling the amine as a leaving group. To ensure the stability of 4-Hydroxynaphthalene-1-carboxamide during storage, it is recommended to keep it in airtight containers, often under an inert atmosphere like nitrogen, and at cool temperatures (2–8°C). The use of desiccants is also advised to prevent moisture-induced hydrolysis.

| Condition | Reagents | Products | Notes |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | Aqueous Acid (e.g., H₂SO₄, HCl), Heat | 4-Hydroxynaphthalene-1-carboxylic acid, Ammonium salt (e.g., NH₄Cl) | Protonation of the carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water. |

| Base-Mediated Hydrolysis | Aqueous Base (e.g., NaOH, KOH), Heat | Salt of 4-Hydroxynaphthalene-1-carboxylic acid, Ammonia (NH₃) | Direct nucleophilic attack of hydroxide ion on the carbonyl carbon. Generally faster than acid-catalyzed hydrolysis for amides. researchgate.net |

Reactivity of the Naphthalene Aromatic System

The reactivity of the naphthalene core in 4-Hydroxynaphthalene-1-carboxamide is governed by the interplay of the two substituents. The hydroxyl (-OH) group at the C4 position is a powerful activating group that directs incoming electrophiles to the ortho and para positions. Conversely, the carboxamide (-CONH₂) group at the C1 position is a deactivating group, directing electrophiles to the meta position. The strong activating nature of the hydroxyl group overwhelmingly dictates the regioselectivity of electrophilic substitution reactions.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for arenes. masterorganicchemistry.comlibretexts.org For naphthalene systems, substitution at the C1 (α) position is generally kinetically favored over the C2 (β) position due to the formation of a more resonance-stabilized carbocation intermediate (a naphthalenonium ion). youtube.com

In 4-Hydroxynaphthalene-1-carboxamide, the C4-hydroxyl group strongly activates the ring. Its activating effect directs substitution to the ortho positions (C3 and C5).

Position C3: This position is ortho to the activating -OH group and meta to the deactivating -CONH₂ group, making it electronically favored.

Position C2: This position is meta to the -OH group and ortho to the -CONH₂ group, making it highly disfavored.

Position C5: This position on the adjacent ring is ortho to the -OH group (a "para-like" relationship across the rings) and is also a potential site for substitution.

Therefore, electrophilic attack is most likely to occur at the C3 and C5 positions.

| Reaction | Reagents | Major Product(s) | Notes |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-hydroxynaphthalene-1-carboxamide | The nitronium ion (NO₂⁺) is the electrophile. youtube.com Substitution occurs primarily at the most activated position, C3. |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 3-Bromo-4-hydroxynaphthalene-1-carboxamide or 3-Chloro-4-hydroxynaphthalene-1-carboxamide | Naphthalenes are more reactive than benzene (B151609) and may not always require a Lewis acid catalyst for halogenation. youtube.com |

| Sulfonation | Fuming H₂SO₄ | 4-Hydroxynaphthalene-1-carboxamide-3-sulfonic acid | This reaction is often reversible. The position of sulfonation can sometimes be influenced by temperature. youtube.com |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 3-Acyl-4-hydroxynaphthalene-1-carboxamide | The presence of the deactivating carboxamide group can make this reaction challenging. The strong activation by the hydroxyl group is crucial. |

Functional Group Interconversions on the Naphthalene Core

The existing hydroxyl and carboxamide groups can be chemically transformed to introduce new functionalities and build more complex molecular architectures. solubilityofthings.com

Reactions of the Hydroxyl Group: The phenolic -OH group is a versatile handle for functionalization. It can be alkylated to form ethers using reagents like alkyl halides under basic conditions (Williamson ether synthesis). It can also be acylated to form esters. Oxidation of the hydroxyl group, potentially in conjunction with the naphthalene ring, could lead to the formation of naphthoquinone structures, which are common motifs in natural products. rsc.org

Reactions of the Carboxamide Group: The carboxamide group offers several avenues for transformation. As discussed, it can be hydrolyzed to a carboxylic acid. biosynth.com It can also be reduced to a primary amine (1-aminomethyl-4-hydroxynaphthalene) using strong reducing agents like lithium aluminum hydride. Furthermore, dehydration of the primary carboxamide using reagents such as thionyl chloride or phosphorus pentoxide would yield the corresponding nitrile (4-hydroxynaphthalene-1-carbonitrile).

| Starting Group | Reaction | Reagents | Product Functional Group |

|---|---|---|---|

| 4-Hydroxyl | Etherification | CH₃I, K₂CO₃ | 4-Methoxy |

| 4-Hydroxyl | Oxidation | Strong Oxidizing Agents | Naphthoquinone |

| 1-Carboxamide | Hydrolysis | H₃O⁺ or OH⁻, Heat | 1-Carboxylic Acid |

| 1-Carboxamide | Reduction | LiAlH₄ then H₂O | 1-(Aminomethyl) |

| 1-Carboxamide | Dehydration | SOCl₂, P₂O₅, or POCl₃ | 1-Carbonitrile (Nitrile) |

Advanced Derivatization Strategies for 4 Hydroxynaphthalene 1 Carboxamide Scaffolds

Methodologies for Analytical Derivatization

Analytical derivatization of 4-hydroxynaphthalene-1-carboxamide is crucial for improving its volatility for gas chromatography and enhancing its detectability and separation in various chromatographic techniques. The presence of a polar hydroxyl group and a carboxamide moiety makes the underivatized compound less suitable for certain analytical methods. jfda-online.com

Derivatization for Enhanced Chromatographic Resolution and Detection

In High-Performance Liquid Chromatography (HPLC), derivatization can be employed to improve the separation of closely related compounds and to enhance the sensitivity of detection, especially when the analyte lacks a strong chromophore or fluorophore. researchgate.net For 4-hydroxynaphthalene-1-carboxamide, derivatization of the hydroxyl or carboxamide group can alter its polarity and interaction with the stationary phase, leading to better chromatographic resolution.

For instance, attaching a UV-absorbing or fluorescent tag to the molecule can significantly lower the limit of detection. Reagents such as dansyl chloride or dabsyl chloride could potentially react with the phenolic hydroxyl group or the N-H of the carboxamide under basic conditions to yield highly fluorescent derivatives. This would be particularly useful for quantifying trace amounts of the compound in complex matrices.

Furthermore, derivatization can improve peak shape and reduce tailing by masking the polar functional groups that can interact undesirably with the stationary phase. The choice of derivatization reagent and reaction conditions would depend on the specific analytical challenge, such as the nature of the sample matrix and the required sensitivity.

Synthetic Strategies for Bioactivity-Oriented Derivatization

Modification of the 4-hydroxynaphthalene-1-carboxamide scaffold is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR) and to develop new compounds with enhanced or novel biological activities. The inherent functionalities of the molecule provide a versatile platform for such modifications.

Introduction of Electron-Withdrawing and Electron-Donating Groups to Modulate Electronic Properties

The electronic properties of the naphthalene (B1677914) ring system can be modulated by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs). These modifications can influence the molecule's interaction with biological targets, its membrane permeability, and its metabolic stability. For instance, studies on related N-aryl-1-hydroxynaphthalene-2-carboxanilides have shown that the presence of EWGs on the anilide ring can correlate with antimycobacterial and antiproliferative activities. nih.gov

Table 2: Examples of Electron-Withdrawing and Electron-Donating Groups

| Group Type | Examples | Potential Effect on Bioactivity |

| Electron-Withdrawing | -NO2, -CN, -CF3, -SO2R, -COR | Can enhance interactions with electron-rich biological targets. |

| Electron-Donating | -OH, -OR, -NH2, -NR2, -R | Can increase electron density and modulate binding to target proteins. |

Diversification via N-Alkylation and Acylation of the Carboxamide Nitrogen

The nitrogen atom of the carboxamide group in 4-hydroxynaphthalene-1-carboxamide is a nucleophilic center that can be targeted for alkylation and acylation reactions. These modifications can introduce a wide range of substituents, leading to a diverse library of derivatives for biological screening.

N-alkylation can be achieved by treating the parent compound with an alkyl halide in the presence of a base. The choice of base is critical to deprotonate the amide nitrogen without promoting O-alkylation of the phenolic hydroxyl group. N-acylation can be carried out using acyl chlorides or anhydrides, which would introduce an additional carbonyl group and further modify the electronic and steric properties of the molecule. These reactions would yield N-substituted 4-hydroxynaphthalene-1-carboxamides with potentially altered biological profiles.

Modification of the Hydroxyl Group (e.g., carbamate (B1207046) formation)

The phenolic hydroxyl group is another key site for derivatization. One important modification is the formation of carbamates. Carbamates are known to be present in many biologically active compounds and can act as prodrugs or as moieties that directly interact with biological targets.

The synthesis of a carbamate derivative from 4-hydroxynaphthalene-1-carboxamide could be achieved by reacting the phenolic hydroxyl group with an isocyanate (R-N=C=O) or by a two-step process involving reaction with phosgene (B1210022) or a phosgene equivalent to form a chloroformate, followed by reaction with an amine. This would result in the formation of an O-carbamoyl derivative, introducing a new functional group that can significantly alter the molecule's physicochemical properties and biological activity.

Exploration of Functional Group Analogues and Isomers

Functional Group Analogues

The primary functional groups of 4-hydroxynaphthalene-1-carboxamide, the hydroxyl (-OH) and carboxamide (-CONH2) moieties, are prime targets for substitution to create analogues with different properties.

Amino and Methoxy (B1213986) Analogues : Replacing the 4-hydroxyl group with an amino (-NH2) or a methoxy (-OCH3) group introduces significant changes. The amino group, like the hydroxyl group, can act as a hydrogen bond donor, while the methoxy group can only act as a hydrogen bond acceptor. The synthesis of a 4-amino analogue, 4-aminonaphthalene-1-sulfonic acid, demonstrates the viability of replacing the hydroxyl with an amino group, although in this case the carboxamide is also replaced by a sulfonic acid group. merckmillipore.comsigmaaldrich.com The precursor for a methoxy analogue, 4-methoxynaphthalene-1-carboxylic acid, is available for further conversion to the corresponding carboxamide. thermofisher.com The synthesis of such analogues often starts from appropriately substituted naphthalene precursors, such as 1-methoxynaphthalene.

Carboxylic Acid and Sulfonic Acid Analogues : The carboxamide group can be replaced by other acidic functional groups. The precursor molecule, 4-hydroxynaphthalene-1-carboxylic acid, is itself a key analogue. Another significant modification involves replacing the carboxamide with a sulfonic acid group, as seen in 4-aminonaphthalene-1-sulfonic acid. sigmaaldrich.com These changes drastically alter the acidity and solubility of the resulting compounds.

Naphthoquinone Analogues : More profound structural alterations include the conversion of the hydroxynaphthalene core to a naphthalene-1,4-dione structure. These quinone-based analogues, such as 2-chloro-3-[(2-morpholin-4-ylethyl)amino]naphthalene-1,4-dione, represent a different class of compounds with distinct electronic and reactive properties. nih.gov

The table below summarizes key functional group analogues and their precursors.

| Analogue/Precursor Name | Original Group | Substituted Group | Key Structural Difference | Reference |

| 4-Methoxynaphthalene-1-carboxylic acid | Hydroxyl (-OH) | Methoxy (-OCH3) | Replacement of H-bond donating hydroxyl with a non-donating methoxy group. | thermofisher.com |

| 4-Aminonaphthalene-1-sulfonic acid | Hydroxyl (-OH), Carboxamide (-CONH2) | Amino (-NH2), Sulfonic Acid (-SO3H) | Replacement of both functional groups, altering basicity and acidity. | merckmillipore.comsigmaaldrich.com |

| 4-Hydroxynaphthalene-1-carboxylic acid | Carboxamide (-CONH2) | Carboxylic Acid (-COOH) | Increased acidity and different hydrogen bonding pattern. | |

| Naphthalene-1,4-dione Analogues | Hydroxynaphthalene | Naphthoquinone | Change in the aromatic core to a quinone system. | nih.gov |

Positional Isomers

1-Hydroxynaphthalene-2-carboxamides : This class of isomers has been the subject of extensive investigation. A large number of N-substituted derivatives (carboxanilides) have been synthesized, often through microwave-assisted condensation of 1-hydroxy-2-naphthoic acid and various anilines using phosphorus trichloride (B1173362) in chlorobenzene (B131634). nih.govresearchgate.netresearchgate.net The synthesis of these compounds is well-established, allowing for the creation of large libraries for research purposes. nih.govnovanet.ca The study of these isomers is crucial for understanding how the relative positioning of the functional groups affects molecular properties.

Other Isomers : Other positional isomers, such as 2-hydroxynaphthalene-1-carboxamides and 3-hydroxynaphthalene-2-carboxamides, have also been synthesized and studied. researchgate.net Comparing the properties of these different isomers helps to build a comprehensive understanding of the structure-activity relationships within the hydroxynaphthalene carboxamide family. For instance, the electrochemical behavior of the parent phenols, 1-naphthol (B170400) and 2-naphthol, shows differences in their susceptibility to electropolymerization, indicating that the position of the hydroxyl group alone can significantly influence reactivity. mdpi.com

The table below details key positional isomers and their synthesis.

| Isomer Name | Position of -OH | Position of -CONH-R | Synthesis Method | Reference |

| 1-Hydroxynaphthalene-2-carboxanilides | 1 | 2 | Microwave-assisted condensation of 1-hydroxy-2-naphthoic acid with anilines. | nih.govresearchgate.net |

| 2-Hydroxynaphthalene-1-carboxanilides | 2 | 1 | Microwave-assisted synthesis. | researchgate.net |

| 3-Hydroxynaphthalene-2-carboxanilides | 3 | 2 | Microwave-assisted synthesis. | researchgate.net |

Computational Chemistry and Theoretical Investigations of 4 Hydroxynaphthalene 1 Carboxamide

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely applied to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. By minimizing the total energy of the molecule, DFT calculations can predict key structural parameters with high accuracy.

For 4-Hydroxynaphthalene-1-carboxamide, DFT would be employed to calculate the precise bond lengths, bond angles, and dihedral (torsional) angles. This provides a detailed picture of the molecule's shape, including the planarity of the naphthalene (B1677914) ring system and the spatial orientation of the hydroxyl (-OH) and carboxamide (-CONH₂) substituents. The total electronic energy calculated for the optimized structure is a measure of its stability. While specific DFT studies on 4-Hydroxynaphthalene-1-carboxamide are not readily found in publicly available research, calculations on analogous naphthalene derivatives show that the B3LYP functional with a basis set like 6-311++G(d,p) is a common choice for yielding reliable geometric parameters. researchgate.netresearchgate.net

Table 1: Representative Predicted Geometrical Parameters for 4-Hydroxynaphthalene-1-carboxamide from a Hypothetical DFT Calculation. (Note: The following values are illustrative examples of what DFT calculations would provide, as specific published data for this compound is not available.)

| Parameter | Atom Connections | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-C (aromatic) | ~1.37 - 1.42 | |

| C-O (hydroxyl) | ~1.36 | |

| O-H (hydroxyl) | ~0.97 | |

| C-C (carboxamide) | ~1.50 | |

| C=O (carboxamide) | ~1.24 | |

| C-N (carboxamide) | ~1.36 | |

| Bond Angles (º) | ||

| C-C-C (in ring) | ~118 - 121 | |

| C-C-O | ~121 | |

| C-O-H | ~109 | |

| O=C-N | ~123 | |

| Dihedral Angle (º) | ||

| C-C-C-O | ~0 or 180 |

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and kinetic stability. mdpi.com A large HOMO-LUMO gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. mdpi.com For 4-Hydroxynaphthalene-1-carboxamide, FMO analysis would reveal the distribution of electron density in these key orbitals, indicating which parts of the molecule are most susceptible to electrophilic or nucleophilic attack. The electron-donating hydroxyl group and the electron-withdrawing carboxamide group would significantly influence the energies and localizations of the HOMO and LUMO.

Table 2: Representative Predicted FMO Properties for 4-Hydroxynaphthalene-1-carboxamide from a Hypothetical DFT Calculation. (Note: The following values are illustrative examples of what FMO analysis would provide, as specific published data for this compound is not available.)

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -5.8 |

| LUMO Energy | -1.2 |

Molecular Modeling and Simulation Studies

While quantum calculations often focus on static, single-molecule properties, molecular modeling and simulation techniques explore the dynamic behavior of molecules over time.

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comnih.gov By solving Newton's equations of motion for a system, MD simulations can generate a trajectory that reveals how a molecule behaves in a specific environment, such as in an aqueous solution. nih.gov

For 4-Hydroxynaphthalene-1-carboxamide, MD simulations would be invaluable for exploring its conformational landscape. This involves mapping the different spatial arrangements (conformers) the molecule can adopt due to the rotation around its single bonds, particularly the C-C bond connecting the carboxamide group to the naphthalene ring and the C-O bond of the hydroxyl group. These simulations could reveal the preferred orientations of the -OH and -CONH₂ groups, the flexibility of the side chain, and the nature of intramolecular interactions, such as potential hydrogen bonding between the two functional groups. Understanding the accessible conformations is crucial as the biological activity of a molecule often depends on its ability to adopt a specific shape to fit into a receptor's binding site.

Beyond the HOMO-LUMO gap, DFT calculations can be used to compute a range of global and local reactivity descriptors. These parameters provide quantitative measures of chemical reactivity and help predict how a molecule will behave in a chemical reaction.

Key reactivity parameters include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η ≈ (I - A) / 2). A harder molecule has a larger HOMO-LUMO gap. mdpi.com

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily the electron cloud can be polarized.

Electronegativity (χ): The power of an atom or group to attract electrons (χ ≈ (I + A) / 2).

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile (ω = χ² / 2η).

These descriptors for 4-Hydroxynaphthalene-1-carboxamide would quantify its reactivity profile, allowing for comparisons with other molecules and providing insights into its potential reaction mechanisms.

Advanced Quantum Chemical Topology Studies

Quantum Chemical Topology provides deeper insights into chemical bonding and molecular structure by analyzing the topology of scalar fields derived from quantum mechanics, most notably the electron density.

The Quantum Theory of Atoms in Molecules (QTAIM) is a prominent method in this area. nih.gov QTAIM partitions the electron density of a molecule into atomic basins, allowing for the properties of individual atoms within the molecule to be calculated. A key aspect of QTAIM is the analysis of bond critical points (BCPs)—locations in the electron density between two atoms where the density is at a minimum along the bond path but a maximum in the perpendicular directions. sciencesconf.org

For 4-Hydroxynaphthalene-1-carboxamide, a QTAIM analysis would characterize the nature of its chemical bonds. By analyzing the electron density (ρ) and its Laplacian (∇²ρ) at the BCPs, one can distinguish between covalent bonds (high ρ, negative ∇²ρ) and weaker, closed-shell interactions like ionic bonds or hydrogen bonds (low ρ, positive ∇²ρ). sciencesconf.org This would be particularly useful for investigating the potential intramolecular hydrogen bond between the hydroxyl hydrogen and the carboxamide oxygen, providing a quantitative measure of its strength and nature.

Quantum Theory of Atoms in Molecules (QTAIM) Analysis for Bonding Characteristics

The Quantum Theory of Atoms in Molecules, developed by Richard Bader, is a theoretical model that analyzes the topology of the electron density to partition a molecule into its constituent atoms. This approach provides a rigorous definition of chemical concepts such as atoms in molecules and chemical bonds.

A key aspect of QTAIM is the identification of critical points in the electron density. These points are where the gradient of the electron density is zero. Of particular interest are the bond critical points (BCPs), which are located along the path of maximum electron density between two bonded atoms, known as the bond path. The properties of the electron density at these BCPs provide quantitative information about the nature of the chemical bond.

For a molecule like 4-Hydroxynaphthalene-1-carboxamide, a QTAIM analysis would involve calculating the electron density and its derivatives at the BCPs of all covalent bonds. The following parameters are typically analyzed:

Electron Density (ρ(r)) : The magnitude of the electron density at the BCP is indicative of the bond order. Higher values suggest a stronger, more covalent bond.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction, characteristic of covalent bonds, where electron density is concentrated between the nuclei. A positive value indicates a closed-shell interaction, typical of ionic bonds, hydrogen bonds, and van der Waals interactions, where electron density is depleted in the internuclear region.

Ellipticity (ε) : This parameter measures the deviation of the electron density from cylindrical symmetry around the bond path. A value of zero indicates a cylindrically symmetric bond (like a pure σ-bond), while higher values suggest a degree of π-character, as would be expected in the aromatic rings of the naphthalene core.

Energy Densities : The local kinetic energy density (G(r)) and potential energy density (V(r)) at the BCP also provide insights into the nature of the bond. The ratio |-V(r)|/G(r) can be used to classify the interaction type.

Hypothetical QTAIM Data for Covalent Bonds in 4-Hydroxynaphthalene-1-carboxamide

| Bond | Electron Density (ρ(r)) (a.u.) | Laplacian (∇²ρ(r)) (a.u.) | Ellipticity (ε) |

| C-C (aromatic) | ~0.30 | ~ -0.80 | > 0.1 |

| C-C (single) | ~0.25 | ~ -0.60 | < 0.1 |

| C-N | ~0.28 | ~ -0.70 | Variable |

| C=O | ~0.40 | ~ +0.10 | > 0.1 |

| O-H | ~0.35 | ~ -1.50 | < 0.1 |

| N-H | ~0.32 | ~ -1.20 | < 0.1 |

Note: This table is illustrative and presents typical ranges for such bonds. Actual values would require specific quantum chemical calculations.

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions are crucial in determining the three-dimensional structure, stability, and function of molecules. NCI analysis is a computational method that visualizes and characterizes these weak interactions in real space. It is based on the electron density and its reduced density gradient (RDG).

The NCI analysis identifies regions in a molecule where noncovalent interactions occur and color-codes them based on their strength and nature:

Strong, attractive interactions , such as hydrogen bonds, are typically represented by blue or green surfaces.

Weak van der Waals interactions are shown in green.

Repulsive steric clashes are indicated by red or brown surfaces.

For 4-Hydroxynaphthalene-1-carboxamide, an NCI analysis would be particularly insightful for understanding intramolecular and intermolecular interactions. Intramolecularly, a hydrogen bond between the hydroxyl group at position 4 and the carbonyl oxygen of the carboxamide group at position 1 is conceivable. This would be visualized as a distinct surface between these two functional groups.

Intermolecularly, NCI analysis could reveal how molecules of 4-Hydroxynaphthalene-1-carboxamide interact with each other in a crystal lattice or with solvent molecules in a solution. Potential intermolecular interactions would include:

Hydrogen bonding between the amide N-H and the carbonyl oxygen of a neighboring molecule.

Hydrogen bonding between the hydroxyl O-H and the carbonyl oxygen or amide nitrogen of another molecule.

π-π stacking interactions between the aromatic naphthalene rings.

Hypothetical NCI Plot Features for 4-Hydroxynaphthalene-1-carboxamide Dimer

| Interaction Type | Location | RDG Value | sign(λ₂)ρ | Color in Plot |

| Intramolecular H-bond | Between O-H and C=O | Low | Negative | Blue |

| Intermolecular H-bond | Between N-H and C=O | Low | Negative | Blue/Green |

| π-π Stacking | Between naphthalene rings | Low | Near zero | Green |

| Steric Repulsion | Between close-lying atoms | High | Positive | Red/Brown |

Note: This table describes the expected features in an NCI plot. The specific appearance and values would depend on the computed molecular geometry and electron density.

Structure Activity Relationships Sar and Targeted Structural Modifications of 4 Hydroxynaphthalene 1 Carboxamide Derivatives

Systematic Exploration of Substituent Effects on Biological Profiles

The core structure of 4-hydroxynaphthalene-1-carboxamide offers several positions for chemical modification, primarily on the amide nitrogen and the aromatic naphthalene (B1677914) ring system. Research into related hydroxynaphthalene carboxamide isomers provides significant insight into the probable effects of these substitutions.

The nature of the substituent attached to the amide nitrogen plays a profound role in the biological activity of hydroxynaphthalene carboxamides. The amide linker (-CONH-) is a critical feature, believed to mimic a peptide bond and facilitate binding to target sites in pathogens. sci-hub.se The electronic properties of the N-substituent can influence the electron density of the amide bond and the adjacent phenolic hydroxyl group, thereby modulating the compound's physicochemical properties and biological efficacy. sci-hub.se

Studies on related N-phenyl substituted hydroxynaphthalene-carboxamides have demonstrated that the substituents on this phenyl ring (the anilide portion) are key determinants of activity. For instance, in a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamide derivatives, compounds with specific substitutions on the phenyl ring exhibited potent antimicrobial activity. nih.gov The presence of groups like a pyridine (B92270) ring on the amide nitrogen has also been shown to yield potent anti-inflammatory agents in related naphthyridine carboxamide structures. nih.gov These findings underscore the importance of the N-substituent in defining the pharmacological profile, suggesting that this position is a critical locus for modification to enhance or alter the biological effects of 4-hydroxynaphthalene-1-carboxamide derivatives.

Substituting the aromatic rings of the hydroxynaphthalene carboxamide scaffold with various functional groups is a common strategy to modulate biological potency. The type, number, and position of these substituents can drastically alter a compound's lipophilicity, electronic character, and steric profile, which in turn affects its interaction with biological targets.

Halogenation has been shown to be a particularly effective modification. In series of related 3-hydroxynaphthalene-2-carboxamides, derivatives featuring chloro and bromo substituents on the N-phenyl ring displayed significant activity. nih.gov Specifically, N-[2-chloro-5-(trifluoromethyl)phenyl]-3-hydroxynaphthalene-2-carboxamide showed submicromolar activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The trifluoromethyl (-CF3) group, a powerful electron-withdrawing substituent, is frequently associated with enhanced biological activity. nih.govmdpi.com For example, N-[4-(trifluoromethyl)phenyl]naphthalene-1-carboxamide was identified as the most active inhibitor of photosynthetic electron transport (PET) in one study, with an IC50 value of 59 μmol/L. mdpi.comresearchgate.net

Other substituents like alkyl (e.g., -CH3), alkoxy (e.g., -OCH3), and nitro (-NO2) groups also have a pronounced impact. Methoxy- and methyl-substituted naphthalene-1-carboxanilides have shown notable antimycobacterial activity, in some cases exceeding that of standard drugs like rifampicin. mdpi.com The position of these substituents is also critical; for instance, shifting a methoxy (B1213986) group from the 4-position to the 3-position on the phenyl ring can lead to a decrease in inhibitory activity. nih.gov

Table 1: Effect of Substituents on the Biological Activity of Naphthalene Carboxamide Derivatives Note: The data below is from studies on various isomers of hydroxynaphthalene carboxamide and naphthalene carboxamide, illustrating general SAR trends.

| Compound Class | Substituent(s) | Position(s) | Biological Activity Highlight | Source |

|---|---|---|---|---|

| 3-Hydroxynaphthalene-2-carboxamide | 3,5-bis(Trifluoromethyl) | N-Phenyl | MIC: 0.16–0.68 µM vs. MRSA; MIC: 10 µM vs. M. tuberculosis | nih.gov |

| 3-Hydroxynaphthalene-2-carboxamide | 2-Chloro, 5-(Trifluoromethyl) | N-Phenyl | MIC: 0.16–0.68 µM vs. MRSA | nih.gov |

| Naphthalene-1-carboxanilide | 4-(Trifluoromethyl) | N-Phenyl | Most active PET inhibitor (IC50 = 59 μmol/L) | mdpi.comresearchgate.net |

| Naphthalene-1-carboxanilide | 3-Fluoro | N-Phenyl | 2x higher activity vs. M. avium than rifampicin | mdpi.com |

| Naphthalene-1-carboxanilide | 2-Methoxy | N-Phenyl | 2x higher activity vs. M. avium than rifampicin | mdpi.com |

| 2-Hydroxynaphthalene-1-carboxanilide | 3-Nitro | N-Phenyl | MIC = 26.0 µmol/L vs. MRSA | mdpi.com |

| Naphthalene sulphonamide | 4-Methoxy | Phenyl ring | IC50: 0.51 µM vs. MCF-7; 0.33 µM vs. A549 | nih.gov |

For example, studies comparing 2-hydroxy-N-phenylnaphthalene-1-carboxanilide with its 3-hydroxy-N-phenylnaphthalene-2-carboxanilide isomer found significant differences in their experimental lipophilicity. mdpi.com The activity of these compounds is thought to depend on the mutual position of the carboxamide and phenolic moieties. sci-hub.se The close structural similarity and isomerism among these derivatives suggest that they may share similar biological targets, such as photosystem II in plant chloroplasts, but interact with them with varying affinities. researchgate.net The different distribution of mono-halogenated carboxamide derivatives with a -CF3 substituent is accompanied by an increased activity profile, indicating that the interplay between substituent and scaffold isomerism is key to potency. nih.gov This highlights that even subtle shifts in the positions of the core functional groups can lead to significant changes in the biological profile, a key consideration in the rational design of new derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. By identifying key physicochemical properties that govern efficacy, QSAR helps in designing more potent molecules and predicting their activity before synthesis.

Multivariate statistical methods like Principal Component Analysis (PCA) are powerful tools for analyzing the complex data generated in SAR studies. unesp.brredalyc.org These techniques are used to reduce the dimensionality of the data and identify the most important physicochemical parameters that influence biological activity. redalyc.org Key parameters often analyzed include lipophilicity (expressed as log P or log k), electronic descriptors (such as Hammett constants, which quantify the electron-donating or -withdrawing effects of substituents), and steric parameters. nih.govmdpi.com

In studies of hydroxynaphthalene carboxamides, PCA has been used to assess the property space of a series of derivatives. nih.gov Such analysis can reveal how different substituents cluster together based on their properties and how these clusters relate to biological activity. For example, a PCA could show that highly active compounds share a specific combination of lipophilicity and electronic properties. nih.gov The correlation of oxidation potentials, which reflect the electronic character of the hydroxyl group, with Hammett substituent constants provides another layer of multivariate analysis, linking electrochemical properties to structural features. sci-hub.se These analyses help to understand the underlying factors driving the SAR and guide further structural modifications.

The ultimate goal of QSAR is to develop robust and predictive models. These models are mathematical equations or algorithms that can forecast the biological activity of new, unsynthesized compounds based on their calculated structural descriptors. nih.gov

Several modeling techniques are employed, ranging from Multiple Linear Regression (MLR) to more complex, nonlinear methods like Artificial Neural Networks (ANN). nih.gov MLR attempts to find a linear relationship between descriptors and activity, while ANNs can capture more complex, non-linear relationships. nih.gov For a given series of compounds, a QSAR model is built using a "training set" of molecules with known activities. The model's predictive power is then validated using an external "test set" of compounds that were not used in its creation. nih.gov

Successful QSAR models have been developed for various classes of compounds, including HIV-1 protease inhibitors and xanthine (B1682287) oxidase inhibitors. nih.govfrontiersin.org These models have identified key descriptors, such as those related to quantum-chemical properties, that are crucial for activity. frontiersin.org For 4-hydroxynaphthalene-1-carboxamide derivatives, a well-validated QSAR model could accelerate the discovery of new leads by prioritizing the synthesis of compounds predicted to have the highest potency, thereby saving significant time and resources. frontiersin.org

Rational Design Principles for Optimized 4-Hydroxynaphthalene-1-carboxamide Analogues

The rational design of optimized 4-hydroxynaphthalene-1-carboxamide analogues is a systematic process that leverages an understanding of the molecule's structure-activity relationships (SAR). This process involves targeted structural modifications to enhance desired biological activities while minimizing off-target effects. The core structure, consisting of a hydroxynaphthalene ring linked to a carboxamide group, offers multiple points for chemical alteration. Key strategies in the rational design of these analogues include modifications of the naphthalene ring, the carboxamide linker, and the terminal group attached to the carboxamide nitrogen.

A fundamental aspect of the design process is the consideration of the compound's physicochemical properties, such as lipophilicity, which can be finely tuned through specific substitutions. For instance, the introduction of halogen atoms or other functional groups can significantly alter the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Computational modeling, including docking studies, plays a crucial role in predicting how these modifications will affect binding affinities to specific receptors or enzymes.

Naphthalene Ring Substitutions

For example, the introduction of electron-withdrawing groups, such as halogens (e.g., chloro, bromo, fluoro) or a trifluoromethyl (-CF3) group, can significantly impact the acidity of the hydroxyl group and the electron density of the aromatic system. nih.gov This can lead to enhanced binding interactions with target enzymes. Studies on related hydroxynaphthalenecarboxanilides have shown that the position and nature of these substituents are critical for activity. For instance, different distributions of mono-halogenated derivatives with a –CF3 substituent have been associated with increased activity profiles. nih.gov

The following table illustrates the impact of hypothetical substitutions on the naphthalene ring on a target protein, based on principles observed in related compound series.

| Derivative | Substitution on Naphthalene Ring | Hypothetical IC₅₀ (µM) | Target Protein |

| Parent Compound | None | 25.3 | EGFR |

| Analogue 1 | 4-Chloro | 8.7 | EGFR |

| Analogue 2 | 2-Fluoro | 15.1 | EGFR |

| Analogue 3 | 7-Trifluoromethyl | 5.2 | EGFR |

This data is illustrative and based on principles from related compound series to demonstrate the potential effects of substitution.

Carboxamide Linker and Amide Substitutions

The carboxamide linker itself is a critical determinant of the molecule's conformational flexibility and its ability to form key hydrogen bonds with biological targets. Alterations to the amide portion of the molecule, such as N-alkylation or N-arylation, can profoundly influence the compound's properties. The nature of the substituent on the amide nitrogen is particularly important for defining the SAR.

In the case of N-aryl derivatives, the substitution pattern on the phenyl ring can lead to significant variations in biological activity. For instance, in a series of N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, compounds with specific substitution patterns, such as N-[3,5-bis(trifluoromethyl)phenyl] and N-[2-chloro-5-(trifluoromethyl)phenyl], have demonstrated potent activity. nih.gov This highlights the importance of the electronic and steric profile of the N-aryl substituent.

Synergistic effects have also been observed when combining certain structural features. For example, the combination of ciprofloxacin (B1669076) with N-[4-bromo-3-(trifluoromethyl)phenyl]- and N-(4-bromo-3-fluorophenyl)-3-hydroxynaphthalene-2-carboxamides showed enhanced activity against certain bacterial strains. nih.gov This suggests that the carboxamide derivatives may act on multiple targets or enhance the activity of other agents.

The table below showcases the effect of various substituents on the amide nitrogen on the biological activity of hypothetical 4-hydroxynaphthalene-1-carboxamide derivatives.

| Derivative | Amide Substituent (R) | Observed Effect |

| Analogue A | Phenyl | Baseline Activity |

| Analogue B | 3,5-bis(trifluoromethyl)phenyl | Increased Potency |

| Analogue C | 2-chloro-5-(trifluoromethyl)phenyl | Increased Potency |

| Analogue D | 4-bromo-3-fluorophenyl | Potential for Synergistic Activity |

This table illustrates the influence of amide substituents on activity based on findings from structurally related compounds. nih.gov

The rational design of 4-hydroxynaphthalene-1-carboxamide analogues is a multifactorial process that relies on a deep understanding of SAR principles. By systematically modifying the naphthalene ring and the carboxamide moiety, and by using computational tools to predict the outcomes of these changes, it is possible to develop optimized derivatives with enhanced potency and selectivity for their intended biological targets.

Molecular Mechanisms of Action and Biochemical Interactions of 4 Hydroxynaphthalene 1 Carboxamide Analogues

Elucidation of Specific Molecular Targets and Pathways

The diverse biological effects of 4-hydroxynaphthalene-1-carboxamide analogues are a result of their ability to interact with and modulate various cellular components and processes. Key mechanisms that have been identified include the inhibition of electron transport systems, disruption of cellular membrane integrity, and the modulation of enzymatic activity.

Inhibition of Electron Transport Systems (e.g., Photosystem II)

Certain hydroxynaphthalene-carboxamide analogues have been shown to inhibit photosynthetic electron transport (PET). mdpi.com This inhibition is thought to occur at the level of Photosystem II (PS II) within the thylakoid membranes of chloroplasts. mdpi.comnih.gov Specifically, these compounds are believed to interfere with the function of plastoquinone, a key component of the electron transport chain. By binding to the Q\B\ binding niche on the D1 protein of the PS II complex, they block the transfer of electrons from Q\A\ to Q\B. nih.gov This disruption halts the process of CO2 fixation and the production of ATP. nih.gov The effectiveness of this inhibition is influenced by the lipophilicity of the compound and the nature of substituents on the anilide ring. nih.gov

For instance, a study on fluorinated 2-hydroxynaphthalene-1-carboxanilides demonstrated a wide range of PET inhibitory activity, with IC50 values (the concentration required to cause 50% inhibition) varying significantly based on the substitution pattern. mdpi.com The most potent compound in this series was N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide, with an IC50 of 44.2 µM. mdpi.com Similarly, a series of 3-hydroxynaphthalene-2-carboxanilides also showed PET-inhibiting activity, with the N-(3,5-difluorophenyl) and N-(2,5-difluorophenyl) analogues being among the most active. nih.gov

| Compound | Target/System | Observed Effect | IC50 Value (µM) |

| N-(2,5-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | Photosystem II | Inhibition of photosynthetic electron transport | 44.2 mdpi.com |

| N-(2,6-difluorophenyl)-2-hydroxynaphthalene-1-carboxamide | Photosystem II | Inhibition of photosynthetic electron transport | 904 mdpi.com |

| N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Photosystem II | Inhibition of photosynthetic electron transport | ~10 nih.gov |

| N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide | Photosystem II | Inhibition of photosynthetic electron transport | ~10 nih.gov |

Disruption of Cellular Membrane Integrity (e.g., bacterial cell membranes)

The anti-infective properties of some 4-hydroxynaphthalene-1-carboxamide analogues are attributed to their ability to disrupt the integrity of bacterial cell membranes. This mechanism is a common mode of action for many antimicrobial peptides and synthetic compounds. nih.gov Disruption can lead to the leakage of essential intracellular components, such as ions, metabolites, DNA, and proteins, ultimately causing cell death. nih.govmdpi.com

The process of membrane disruption can be investigated using various techniques. For example, fluorescent dyes like propidium (B1200493) iodide (PI) and 4′,6′-diamidino-2-phenylindole dihydrochloride (B599025) (DAPI) can be used to assess membrane damage. mdpi.com DAPI can enter both living and dead cells, while PI only penetrates cells with compromised membranes. mdpi.com An increase in red fluorescence from PI indicates significant membrane damage. mdpi.com Furthermore, the leakage of macromolecules like DNA and proteins can be directly measured to quantify the extent of membrane disruption. mdpi.com While direct studies on 4-hydroxynaphthalene-1-carboxamide itself are limited in this specific context, the principle of membrane disruption by structurally related compounds is well-established. nih.gov

Modulation of Enzymatic Activity (e.g., kinase inhibition)

Analogues of 4-hydroxynaphthalene-1-carboxamide have been investigated for their potential to modulate the activity of various enzymes, including protein kinases. google.comnih.govnih.gov Protein kinases are crucial regulators of numerous cellular processes, and their dysregulation is often implicated in diseases like cancer. nih.govnih.gov Therefore, kinase inhibitors are a significant area of drug development.

For example, a study on 1,4-naphthoquinone (B94277) derivatives, which share a structural core with the compounds of interest, explored their potential as inhibitors of AKT1 kinase, a key protein in cancer signaling. nih.gov Virtual screening and molecular docking studies identified several promising candidates. nih.gov Another study focused on 1,4-naphthoquinone-1,2,3-triazole hybrids as multi-kinase inhibitors, targeting enzymes like CDK2. nih.gov These studies highlight the potential for hydroxynaphthalene carboxamide derivatives to be developed as specific enzyme inhibitors. google.comnih.gov Some 1-hydroxynaphthalene-2-carboxanilides have also been identified as potential inhibitors of BRAF kinase. nih.gov

In Silico Approaches to Binding Mechanisms